molecular formula C18H19BrCl2N2O2S B7456592 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B7456592
M. Wt: 478.2 g/mol
InChI Key: VCTSQKJTWNBYGJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromo-dimethylbenzenesulfonyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the bromo-dimethylbenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the dichlorophenyl group: This can be done via a nucleophilic substitution reaction where the piperazine nitrogen attacks 2,5-dichlorobenzyl chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Introduction of various nucleophiles at the halogenated positions.

Scientific Research Applications

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting central nervous system disorders.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine
  • 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(4-chlorophenyl)piperazine

Uniqueness: 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is unique due to the presence of both bromo-dimethylbenzenesulfonyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrCl2N2O2S/c1-12-10-18(13(2)9-15(12)19)26(24,25)23-7-5-22(6-8-23)17-11-14(20)3-4-16(17)21/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTSQKJTWNBYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrCl2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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